molecular formula C7H14ClNO B2508891 (1S,2R,5S)-6-Oxabicyclo[3.2.1]octan-2-amine;hydrochloride CAS No. 2503155-47-1

(1S,2R,5S)-6-Oxabicyclo[3.2.1]octan-2-amine;hydrochloride

Cat. No. B2508891
CAS RN: 2503155-47-1
M. Wt: 163.65
InChI Key: RHHLDMRGKBKPPX-FNCXLRSCSA-N
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Description

“(1S,2R,5S)-6-Oxabicyclo[3.2.1]octan-2-amine;hydrochloride” is a chemical compound with the CAS Number: 1195211-57-4 . It has a molecular weight of 161.67 . The compound is stored at room temperature and comes in the form of a powder .


Synthesis Analysis

The 8-azabicyclo[3.2.1]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C8H15N.ClH/c9-8-4-2-6-1-3-7(8)5-6;/h6-8H,1-5,9H2;1H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Chemical Reactions Analysis

The synthesis of the 8-azabicyclo[3.2.1]octane scaffold involves various chemical reactions . Some methodologies reported achieve stereochemical control directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 161.67 .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . It has hazard statements H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold, which is a part of this compound, is a key structure in the family of tropane alkaloids . As such, research directed towards the preparation of this basic structure in a stereoselective manner is ongoing and is expected to continue in the future .

properties

IUPAC Name

(1S,2R,5S)-6-oxabicyclo[3.2.1]octan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c8-7-2-1-6-3-5(7)4-9-6;/h5-7H,1-4,8H2;1H/t5-,6+,7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHLDMRGKBKPPX-FNCXLRSCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2CC1OC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]2C[C@H]1OC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2R,5S)-6-Oxabicyclo[3.2.1]octan-2-amine;hydrochloride

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